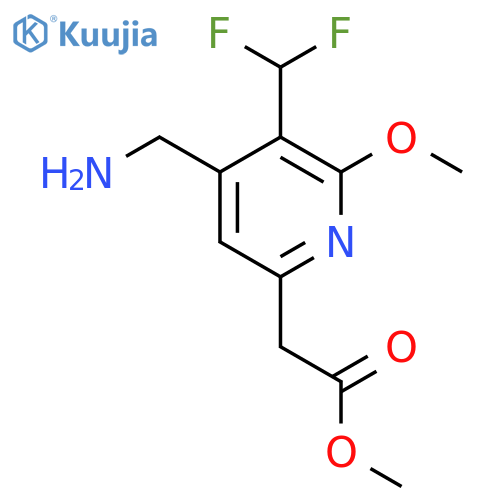

Cas no 1361921-98-3 (Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate)

1361921-98-3 structure

商品名:Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate

CAS番号:1361921-98-3

MF:C11H14F2N2O3

メガワット:260.237269878387

CID:4931984

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate

-

- インチ: 1S/C11H14F2N2O3/c1-17-8(16)4-7-3-6(5-14)9(10(12)13)11(15-7)18-2/h3,10H,4-5,14H2,1-2H3

- InChIKey: STPFGBMKGAMCAD-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(N=C(CC(=O)OC)C=C1CN)OC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 279

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 74.4

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022001393-1g |

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate |

1361921-98-3 | 97% | 1g |

$1,713.60 | 2022-04-02 | |

| Alichem | A022001393-500mg |

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate |

1361921-98-3 | 97% | 500mg |

$970.20 | 2022-04-02 |

Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate 関連文献

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

1361921-98-3 (Methyl 4-(aminomethyl)-3-(difluoromethyl)-2-methoxypyridine-6-acetate) 関連製品

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量